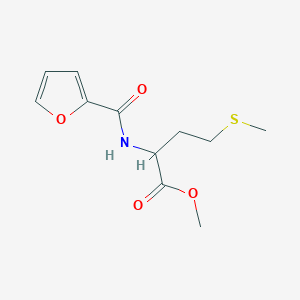
methyl N-2-furoylmethioninate
説明
Methyl N-2-furoylmethioninate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MFM and is a derivative of methionine, an essential amino acid. MFM has been found to have unique properties that make it a useful tool in various research fields, including biochemistry, pharmacology, and neuroscience. In
作用機序
The mechanism of action of Methyl N-2-furoylmethioninate is not fully understood. However, it is believed that MFM inhibits the activity of proteasomes, which are responsible for the degradation of misfolded and damaged proteins. By inhibiting proteasome activity, MFM can increase the levels of misfolded proteins in cells, leading to their accumulation and potential toxicity.
Biochemical and Physiological Effects:
Methyl N-2-furoylmethioninate has been found to have several biochemical and physiological effects. In addition to its role in protein synthesis and degradation, MFM has been shown to have anti-inflammatory properties. It can also reduce oxidative stress and prevent cell death in certain cell types. However, the exact mechanisms of these effects are not fully understood and require further research.
実験室実験の利点と制限
One of the main advantages of using Methyl N-2-furoylmethioninate in lab experiments is its ability to inhibit proteasome activity, which can be useful in studying protein turnover and degradation. MFM is also relatively easy to synthesize and can be obtained in pure form. However, one limitation of using MFM is its potential toxicity. MFM can accumulate misfolded proteins in cells, leading to their toxicity and potential cell death. Therefore, it is essential to use MFM in appropriate concentrations and under controlled conditions.
将来の方向性
There are several future directions for the use of Methyl N-2-furoylmethioninate in scientific research. One direction is to further explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study the effects of MFM on protein aggregation and its potential use in developing therapies for neurodegenerative diseases. Additionally, MFM can be used in the study of cancer cells and their response to proteasome inhibition. Further research is needed to fully understand the potential applications of MFM in various research fields.
Conclusion:
Methyl N-2-furoylmethioninate is a unique chemical compound that has potential applications in various scientific research fields. Its ability to inhibit proteasome activity and regulate protein degradation makes it a useful tool in the study of protein turnover and degradation. MFM also has anti-inflammatory properties and can reduce oxidative stress in cells. However, its potential toxicity requires careful use in lab experiments. Further research is needed to fully understand the mechanisms of action and potential applications of MFM in various research fields.
科学的研究の応用
Methyl N-2-furoylmethioninate has a wide range of potential applications in scientific research. One of the most significant applications is in the study of protein synthesis and degradation. MFM has been found to inhibit the degradation of proteins in cells, which can lead to the accumulation of misfolded proteins and cause diseases like Alzheimer's and Parkinson's. MFM can also be used to study the role of methionine in protein synthesis and the regulation of protein turnover.
特性
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-15-11(14)8(5-7-17-2)12-10(13)9-4-3-6-16-9/h3-4,6,8H,5,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFSHBFERAQACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(furan-2-ylcarbonyl)methioninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



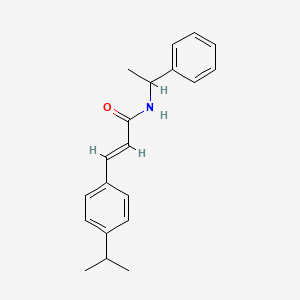
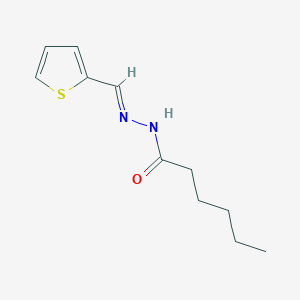
![N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842424.png)
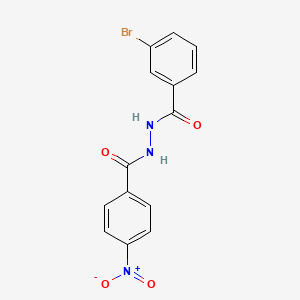
![N'-[4-(heptyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3842434.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3842441.png)
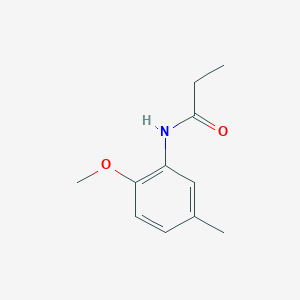
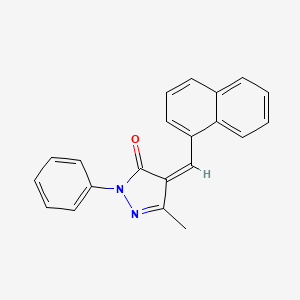
![N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3842464.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3842468.png)
![N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842479.png)

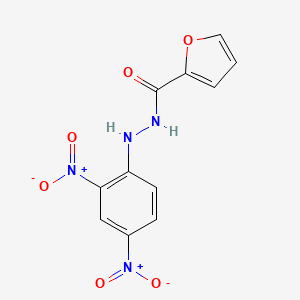
![N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842505.png)